molecular formula C9H10BrNO2 B15046387 N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide

Cat. No.: B15046387
M. Wt: 244.08 g/mol
InChI Key: YVKCVGXEYBJLNQ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide is an acetamide derivative featuring a substituted phenyl ring with bromo (Br), hydroxy (OH), and methyl (CH₃) groups at positions 5, 2, and 4, respectively. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 260.09 g/mol. The compound’s bioactivity and physicochemical properties are influenced by the electron-withdrawing bromo group, the polar hydroxy group, and the steric effects of the methyl substituent.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide

InChI

InChI=1S/C9H10BrNO2/c1-5-3-9(13)8(4-7(5)10)11-6(2)12/h3-4,13H,1-2H3,(H,11,12)

InChI Key

YVKCVGXEYBJLNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide typically involves the acylation of 5-bromo-2-hydroxy-4-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenylacetamides

Scientific Research Applications

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and hydroxyl groups may play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Substituents (Position) Molecular Formula Key Structural Differences
N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide Br (5), OH (2), CH₃ (4) C₉H₁₀BrNO₂ Bromo, hydroxy, methyl on phenyl ring
N-(4-Bromophenyl)acetamide Br (4) C₈H₈BrNO Bromo at para position; lacks hydroxy/methyl
N-(3-chloro-4-hydroxyphenyl)acetamide Cl (3), OH (4) C₈H₈ClNO₂ Chloro and hydroxy; methyl absent
N-(2-Bromo-4-methylphenyl)-...phenoxy)acetamide Br (2), CH₃ (4), isopropyl group C₂₀H₂₂BrNO₂ Bromo at ortho; additional phenoxy chain
N-{4-[(E)-(5-Bromo-2-hydroxybenzylidene)amino]phenyl}acetamide Br (5), OH (2), benzylidene group C₁₅H₁₃BrN₂O₂ Schiff base linkage; extended conjugation

Key Observations :

  • Substituent Position : Bromo at position 5 (target compound) vs. position 2 () alters electronic distribution and steric effects.
  • Extended Moieties: Compounds with phenoxy chains () or Schiff bases () exhibit distinct conformational flexibility and binding interactions.

Pharmacological Activity Comparison

Table 2: Reported Bioactivities of Related Acetamides

Compound Activity Type Cell Lines/Models Efficacy/IC₅₀ Reference
N-(4-methoxyphenyl)-...acetamide (38) Anticancer (MTT assay) HCT-1, SF268, MCF-7 IC₅₀: <10 µM
N-(3-chloro-4-hydroxyphenyl)acetamide Photolytic product N/A Stability studies
N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide Carcinogenicity Swiss mice Leukemia induction
N-(5-bromo-...phenyl)acetamide Not reported N/A Requires evaluation -

Insights :

  • Anticancer Potential: Methoxy and sulfonylquinazoline derivatives () show high activity, suggesting that electron-donating groups enhance efficacy. The target compound’s bromo and hydroxy groups may confer different selectivity profiles.
  • Toxicity Risks: Nitrofuran-containing acetamides () demonstrate carcinogenicity, highlighting the impact of nitro groups on toxicity.

Key Methods from Analogous Compounds:

  • Acetylation of Amines : describes isolating chlorinated acetamides via acetylation of aryl amines, a likely route for the target compound.
  • Suzuki Coupling : employs Suzuki coupling for N-(piperidinylphenyl)acetamide synthesis, applicable to brominated precursors .
  • Schiff Base Formation : synthesizes benzylidene-linked acetamides via condensation reactions, suggesting pathways for derivatives with imine groups .

Challenges :

  • Steric hindrance from the methyl group (position 4) may complicate reaction efficiency.

Physicochemical Properties

Bond Length and Stability (from ):

Compound C1–C2 (Å) N1–C2 (Å) C6–Br (Å)
N-(4-Bromophenyl)acetamide 1.501 1.347 1.8907
Chlorinated analogs (e.g., ) ~1.53 ~1.30 N/A

Implications :

  • Shorter C1–C2 and N1–C2 bonds in the target compound may indicate greater resonance stabilization.
  • Bromo bond length (1.89 Å) aligns with typical C–Br distances, suggesting stable halogen interactions.

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